![molecular formula C22H24F2N4O3 B2612189 4-(cyclopentanecarboxamido)-N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)benzamide CAS No. 1170005-99-8](/img/structure/B2612189.png)
4-(cyclopentanecarboxamido)-N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the Dimroth rearrangement, which represents the isomerization of heterocycles, is a common process in the synthesis of condensed pyrimidines . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis
The molecular formula of this compound is C22H24F2N4O3. Its molecular weight is 430.456.Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction involved in the synthesis of such compounds . This rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light . Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems .Scientific Research Applications
- Carbonyl Reductase Optimization : Researchers have used structure-guided evolution to enhance the catalytic performance of carbonyl reductase from Gluconobacter oxydans. This enzyme efficiently produces ®-2-hydroxy-4-phenylbutanoate (HPBE), a versatile intermediate. Mutations at specific sites improved stereoselectivity and catalytic efficiency, making it a potential biocatalyst .
- Ketoreductase Applications : Insights from ketoreductase evolution studies can be applied to asymmetric synthesis. This compound may play a role in creating chiral vicinal amino alcohols, which have applications in pharmaceuticals and fine chemicals .
Enzyme Engineering and Biocatalysis
Asymmetric Synthesis of Chiral Compounds
properties
IUPAC Name |
4-(cyclopentanecarbonylamino)-N-[2-[(3,4-difluorophenyl)carbamoylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N4O3/c23-18-10-9-17(13-19(18)24)28-22(31)26-12-11-25-20(29)15-5-7-16(8-6-15)27-21(30)14-3-1-2-4-14/h5-10,13-14H,1-4,11-12H2,(H,25,29)(H,27,30)(H2,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVPRPAINYDRPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopentanecarboxamido)-N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.